molecular formula C9H7NO3S B596171 Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-97-8

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B596171
CAS No.: 111042-97-8
M. Wt: 209.219
InChI Key: DSPYVWHLDMBWAE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential anti-inflammatory properties . This compound is part of a broader class of thienopyridine derivatives, which have been studied for their diverse biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.

    Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new anti-inflammatory drugs.

    Medicine: Its potential therapeutic effects are being investigated for conditions such as arthritis and other inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the inhibition of enzyme activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function, which can modulate various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in inflammation and immune response. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cytokine production and cell proliferation. In terms of cellular metabolism, this compound has been shown to alter the metabolic flux, impacting the levels of various metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX and LOX, leading to their inhibition . This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by either promoting or inhibiting the binding of transcription factors to DNA. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways, while in vivo studies indicate potential cumulative effects on tissue function and immune response.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The compound’s metabolism also affects its bioavailability and duration of action, with implications for its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins. The compound’s accumulation in certain tissues can also impact its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize to other organelles, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function.

Preparation Methods

The synthesis of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product as brown crystals .

Chemical Reactions Analysis

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing ester group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Mechanism of Action

The mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets involved in inflammation. It is believed to inhibit the activity of certain enzymes and signaling pathways that play a role in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives such as:

    Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel.

    Ticlopidine: An older antiplatelet drug that has been largely replaced by clopidogrel and prasugrel.

What sets this compound apart is its potential anti-inflammatory activity, which is not a primary feature of the other thienopyridine derivatives mentioned .

Properties

IUPAC Name

methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYVWHLDMBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715749
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-97-8
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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